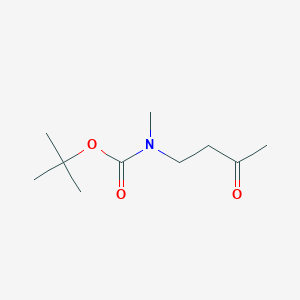

tert-Butyl methyl(3-oxobutyl)carbamate

説明

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, and Corey-Fuchs reaction. Similarly, paper outlines a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of a Rho-kinase inhibitor, using intramolecular cyclization. These methods demonstrate the versatility and practicality of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers provide insights into the stereochemistry and functional group manipulation of these compounds. For example, paper discusses the enantioselective synthesis of tert-butyl carbamate derivatives with multiple stereogenic centers, which are crucial for their activity as protease inhibitors.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives is highlighted in several papers. Paper describes a Dirhodium(II)-catalyzed C-H amination reaction, which is a method for introducing nitrogen-containing functional groups. Paper explores the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate in reactions with various electrophiles to yield functionalized carbamates. These studies show the diverse chemical transformations that tert-butyl carbamate derivatives can undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl methyl(3-oxobutyl)carbamate are not directly discussed, the properties of related tert-butyl carbamate derivatives can be inferred. These compounds generally have good stability and can be manipulated under various reaction conditions, as seen in the synthesis and reactions described in papers , , , and . The tert-butyl group often serves as a protecting group, which can be removed under specific conditions to yield the desired amine or alcohol.

科学的研究の応用

Application in Organic Synthesis and Reactions

Tert-butyl methyl(3-oxobutyl)carbamate has applications in various organic syntheses and reactions. It serves as a precursor in the preparation of diverse organic compounds, exhibiting versatility in chemical reactions. For example, it is used in the preparation of hexahydroindolinones through intramolecular Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003). Additionally, it is involved in the α-amination process of methyllithium, showcasing its utility in the formation of functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).

Role in Synthesis of Chiral Compounds

This compound is significant in the synthesis of chiral amino carbonyl compounds, illustrating its importance in the creation of enantiomerically pure substances (Yang, Pan, & List, 2009). Such chiral compounds have vast applications, especially in pharmaceutical synthesis.

Involvement in Hydrogen Bonding Studies

Research on tert-butyl methyl(3-oxobutyl)carbamate includes exploring its hydrogen bonding capabilities. For instance, studies have been conducted on carbamate derivatives to understand the interplay of strong and weak hydrogen bonds in molecular structures (Das et al., 2016). This research is crucial in understanding molecular interactions and designing molecules with desired properties.

Application in Photoredox-Catalyzed Reactions

It has been utilized in photoredox-catalyzed reactions, such as in the amination of o-hydroxyarylenaminones. This demonstrates its role in advanced organic synthesis techniques that allow for the construction of complex molecules (Wang et al., 2022).

Deprotection in Organic Synthesis

The compound is also used in the deprotection of tert-butyl carbamates, esters, and ethers, showing its significance in the selective removal of protective groups in synthetic chemistry (Li et al., 2006).

Intermediate in Medicinal Chemistry

It serves as an intermediate in the synthesis of biologically active compounds, further emphasizing its role in the development of pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-methyl-N-(3-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYCJHSYGWXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl methyl(3-oxobutyl)carbamate | |

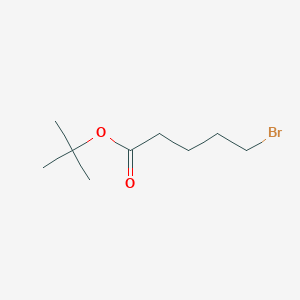

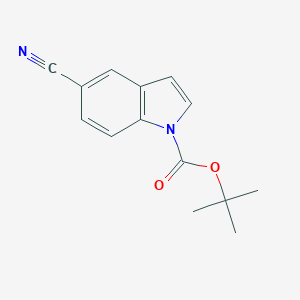

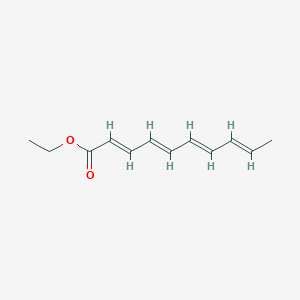

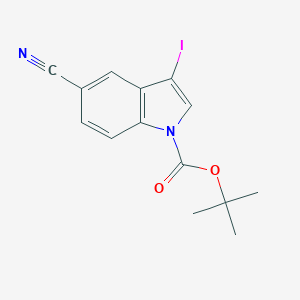

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)